1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The addition of a fluorophenyl group enhances the compound’s pharmacological properties, making it a valuable target for drug discovery and development .
Preparation Methods
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels . The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways and therapeutic effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of γ-lactams and other biologically active compounds.
Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry due to their diverse biological activities.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its fluorophenyl group, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H16ClFN2 |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;/h1-3,6,11H,4-5,7-8,13H2;1H |
InChI Key |
YPAODUDIVNLQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.